3-Phenylbicyclo[1.1.1]pentan-1-amine
CAS No.: 784093-32-9
Cat. No.: VC2441050
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
![3-Phenylbicyclo[1.1.1]pentan-1-amine - 784093-32-9](/images/structure/VC2441050.png)
Specification
CAS No. | 784093-32-9 |
---|---|
Molecular Formula | C11H13N |
Molecular Weight | 159.23 g/mol |
IUPAC Name | 3-phenylbicyclo[1.1.1]pentan-1-amine |
Standard InChI | InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
Standard InChI Key | YCBHYVJNMCHXQG-UHFFFAOYSA-N |
SMILES | C1C2(CC1(C2)N)C3=CC=CC=C3 |
Canonical SMILES | C1C2(CC1(C2)N)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Basic Molecular Information
3-Phenylbicyclo[1.1.1]pentan-1-amine consists of a bicyclo[1.1.1]pentane core with a phenyl substituent at position 3 and an amine group at position 1. This unique arrangement creates a rigid, three-dimensional scaffold that distinguishes it from planar aromatic compounds. The compound's core structure, the bicyclo[1.1.1]pentane motif, is recognized for its rigidity and three-dimensionality, which makes it particularly valuable in medicinal chemistry applications.
Table 1 summarizes the key molecular identifiers of this compound:
Property | Value |
---|---|
CAS Number | 784093-32-9; 83249-11-0 |
Molecular Formula | C11H13N |
Molecular Weight | 159.232 g/mol |
IUPAC Name | 3-phenylbicyclo[1.1.1]pentan-1-amine |
Standard InChI | InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
Standard InChIKey | YCBHYVJNMCHXQG-UHFFFAOYSA-N |
SMILES | C1C2(CC1(C2)N)C3=CC=CC=C3 |
PubChem Compound ID | 11182767 |
Physical and Chemical Properties
The physical properties of 3-Phenylbicyclo[1.1.1]pentan-1-amine include a predicted boiling point of 242.5±39.0 °C, an estimated density of 1±0.06 g/cm³, and a predicted pKa of 10.65±0.40 . The hydrochloride salt of this compound (C11H14ClN, molecular weight 195.69) is typically stored at 2-7°C under refrigeration and is classified with a "Warning" hazard designation .
Spectroscopic characterization data for 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride includes:
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1H NMR (600 MHz, MeOD): δ 7.33‐7.30 (m, 2H), 7.26‐7.24 (m, 3H), 2.36 (s, 6H)
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13C NMR (151 MHz, CDCl3): δ 138.3, 129.4, 128.3, 127.3, 54.4, 44.4, 39.8
Synthesis Methods and Development
Metal-Free Homolytic Aromatic Alkylation
The development of efficient synthetic routes to 3-Phenylbicyclo[1.1.1]pentan-1-amine has been crucial for its application in medicinal chemistry. A significant breakthrough came in 2015 when Thirumoorthi et al. reported an expedient synthesis via metal-free homolytic aromatic alkylation of benzene . This approach represented a versatile method for producing this valuable BCP derivative.
The synthetic pathway begins with 1-azido-3-iodobicyclo[1.1.1]pentane as the starting material. This compound undergoes reaction with benzene in the presence of tetrabutylammonium cyanoborohydride and AIBN (azobisisobutyronitrile) . The reaction mixture is refluxed at 100°C with periodic additions of tetrabutylammonium cyanoborohydride at 0.5-hour intervals . A steady stream of air is bubbled through the reaction to facilitate the radical process, resulting in the formation of 1-azido-3-phenylbicyclo[1.1.1]pentane .
Reduction Strategies
The intermediate 1-azido-3-phenylbicyclo[1.1.1]pentane can be reduced to the target amine through different methods. One effective approach utilizes tris(trimethylsilyl)silane (TTMSS) for reduction . In this process, 1-azido-3-phenylbicyclo[1.1.1]pentane is treated with TTMSS, AIBN, and 6M HCl, then heated at 100°C for 5 hours . The reaction mixture changes from colorless to dark brown after approximately 30 minutes of heating . This method produces 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride with a yield of 79%, demonstrating its efficiency as a synthetic approach .
Table 2: Comparison of Synthetic Methods for 3-Phenylbicyclo[1.1.1]pentan-1-amine
Synthesis Method | Key Reagents | Reaction Conditions | Yield | Product Form |
---|---|---|---|---|
Metal-Free Homolytic Aromatic Alkylation | 1-azido-3-iodobicyclo[1.1.1]pentane, benzene, tetrabutylammonium cyanoborohydride, AIBN | Reflux at 100°C | Not specified | 3-phenylbicyclo[1.1.1]pentan-1-amine |
TTMSS Reduction | 1-azido-3-phenylbicyclo[1.1.1]pentane, TTMSS, AIBN, 6M HCl | 100°C for 5 hours | 79% | 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride |
Related Synthetic Developments
The synthetic methodology established for 3-phenylbicyclo[1.1.1]pentan-1-amine has been extended to prepare related compounds with various heterocyclic substituents in place of the phenyl group . For example, researchers have synthesized pyridine and pyrimidine-substituted BCP derivatives using similar metal-free homolytic aromatic substitution conditions . This demonstrates the versatility of the synthetic approach and its potential for creating diverse BCP-containing compounds for medicinal chemistry applications.
Applications in Medicinal Chemistry
Bioisosteric Replacement
The primary application of 3-Phenylbicyclo[1.1.1]pentan-1-amine in medicinal chemistry is as a bioisostere for traditional aromatic systems. The BCP motif serves as a non-classical replacement for 1,4-disubstituted aryl rings, offering several advantages in drug design and development. This bioisosteric replacement strategy can help overcome challenges related to metabolic stability, solubility, and target selectivity.
The compound's core bicyclo[1.1.1]pentane structure allows for the modification of traditional aromatic rings, potentially improving the pharmacological properties of drug candidates. By replacing planar phenyl rings with the three-dimensional BCP scaffold, researchers can influence molecular properties such as lipophilicity, aqueous solubility, and membrane permeability, all of which are critical factors in drug development.
Lead Optimization Strategy
3-Phenylbicyclo[1.1.1]pentan-1-amine has generated substantial interest as a contemporary lead optimization tactic in medicinal chemistry . The strategic deployment of the BCP motif can serve as an effective tool to address issues related to pharmacokinetics and pharmacodynamics in drug discovery programs.
Studies have indicated the advantages of the bicyclo[1.1.1]pentane moiety over conventional phenyl ring replacements in achieving an optimal balance of properties such as γ-secretase inhibition, aqueous solubility, permeability, and in vitro metabolic stability. This makes 3-phenylbicyclo[1.1.1]pentan-1-amine and its derivatives valuable building blocks for pharmaceutical development.
Biological Activity and Interactions
Biomolecular Interactions
The biological activity of 3-Phenylbicyclo[1.1.1]pentan-1-amine primarily stems from its interactions with various biomolecules, including enzymes and receptors. The unique three-dimensional structure of the BCP scaffold can influence binding modes and affinities compared to traditional flat aromatic systems.
The rigid cage-like structure of the BCP core constrains the spatial orientation of the attached functional groups, potentially enhancing binding specificity to biological targets. This structural rigidity can lead to improved selectivity and reduced off-target effects, which are desirable characteristics in drug development.
Comparative Studies with Related Compounds
While specific biological data for 3-Phenylbicyclo[1.1.1]pentan-1-amine itself is limited in the available literature, studies on related BCP-containing compounds provide insights into the potential benefits of this structural motif. For instance, a study on BCP-modified resveratrol demonstrated significantly improved pharmacokinetic properties compared to the natural compound .
The BCP-modified resveratrol achieved a maximum plasma concentration (Cmax) three times higher than unmodified resveratrol and showed a tenfold increase in area under the curve (AUC), indicating substantially improved bioavailability . This example illustrates the potential value of BCP-containing compounds in addressing pharmacokinetic limitations of existing drugs and drug candidates.
Future Research Directions
Expanded Synthetic Methodologies
Future research efforts could focus on developing more efficient and scalable synthetic routes to 3-Phenylbicyclo[1.1.1]pentan-1-amine and its derivatives. While the current metal-free homolytic aromatic alkylation method represents a significant advancement, there remains room for optimization in terms of yield, reaction conditions, and substrate scope .
The development of greener synthetic approaches, potentially using flow chemistry or catalytic methods, could further enhance the accessibility of this compound for pharmaceutical research. Additionally, the exploration of stereoselective methods for related chiral BCP derivatives would expand the utility of this scaffold in medicinal chemistry.
Structure-Activity Relationship Studies
Detailed structure-activity relationship (SAR) studies on 3-phenylbicyclo[1.1.1]pentan-1-amine derivatives would provide valuable information for rational drug design. By systematically varying substituents on both the phenyl ring and the amine functionality, researchers could develop a comprehensive understanding of how structural modifications affect biological activity and physicochemical properties.
Such SAR studies could guide the design of optimized compounds for specific therapeutic targets, leveraging the unique structural features of the BCP scaffold to enhance potency, selectivity, and drug-like properties.
Exploration of Therapeutic Applications
Given the promising properties of 3-phenylbicyclo[1.1.1]pentan-1-amine as a bioisostere, there is significant potential for exploring its applications across various therapeutic areas. Future research could investigate the incorporation of this scaffold into drug candidates targeting conditions where traditional aromatic-containing drugs have shown limitations related to metabolism, toxicity, or bioavailability.
Areas of particular interest might include central nervous system disorders, where blood-brain barrier penetration is critical, and metabolic diseases, where stability to enzymatic degradation can significantly impact efficacy.
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